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Compound of Interest

Compound Name: Pentyl propyl ether

Cat. No.: B098462 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pentyl propyl ether (also known as 1-propoxypentane) is an organic compound with the

chemical formula C8H18O.[1] It belongs to the ether class of compounds, characterized by an

oxygen atom connected to two alkyl groups. Accurate characterization of this compound is

crucial for its use in various applications, including as a solvent and in chemical synthesis.

These application notes provide detailed protocols for the analytical characterization of pentyl
propyl ether using Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic

Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties
A summary of the key physicochemical properties of pentyl propyl ether is presented in Table

1.

Table 1: Physicochemical Properties of Pentyl Propyl Ether
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Property Value Reference

Molecular Formula C8H18O [1][2][3]

Molecular Weight 130.23 g/mol [1][2][3]

Boiling Point 130-132 °C [1]

Density ~0.8 g/cm³ [1]

CAS Number 18641-82-2 [2][3]

IUPAC Name 1-propoxypentane [3]

Analytical Techniques and Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. It provides

information on the retention time of the analyte, which is characteristic under specific

chromatographic conditions, and its mass spectrum, which offers structural information through

fragmentation patterns.

Sample Preparation:

Prepare a 1 mg/mL stock solution of pentyl propyl ether in a volatile organic solvent such

as dichloromethane or ethyl acetate.

Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS

analysis (e.g., 1-10 µg/mL).

Instrumentation:

Gas Chromatograph: Agilent 7890B GC or equivalent.

Mass Spectrometer: Agilent 5977A MSD or equivalent.

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film

thickness), is suitable for this analysis.
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

GC-MS Parameters:

Parameter Value

Injector Temperature 250 °C

Injection Volume 1 µL

Split Ratio 50:1

Oven Program

Initial temperature of 50 °C, hold for 2 minutes,

then ramp at 10 °C/min to 250 °C, hold for 5

minutes.

Transfer Line Temp. 280 °C

Ion Source Temp. 230 °C

Quadrupole Temp. 150 °C

Ionization Mode Electron Ionization (EI) at 70 eV

Mass Range m/z 35-300

Table 2: GC-MS Data for Pentyl Propyl Ether

Parameter Value Reference

Predicted Retention Time
~ 8-10 min (under conditions

specified)
N/A

Molecular Ion (M+) m/z 130 [2]

Key Fragment Ions (m/z) 87, 71, 59, 43, 41, 29 [2]

Note: The retention time is an estimated value and should be confirmed by running a standard

under the specified conditions.
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Sample Preparation GC-MS Analysis

Data Processing

Dissolve Pentyl Propyl Ether in Solvent Dilute to Working Concentration Inject Sample GC Separation Ionization (EI) Mass Analysis Detection

Obtain Chromatogram (Retention Time)

Obtain Mass Spectrum (m/z)

Library Search & Interpretation

Click to download full resolution via product page

Caption: Workflow for GC-MS analysis of pentyl propyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Both ¹H and ¹³C NMR are essential for the complete structural characterization of

pentyl propyl ether.

Sample Preparation:

Dissolve approximately 5-10 mg of pentyl propyl ether in 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

¹H NMR Parameters:
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Parameter Value

Pulse Program zg30

Number of Scans 16

Relaxation Delay 1.0 s

Acquisition Time 4.0 s

Spectral Width 20 ppm

¹³C NMR Parameters:

Parameter Value

Pulse Program zgpg30 (proton-decoupled)

Number of Scans 1024

Relaxation Delay 2.0 s

Acquisition Time 1.2 s

Spectral Width 240 ppm

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Pentyl Propyl Ether (in CDCl₃)
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Assignment (Structure: CH₃-

CH₂-CH₂-CH₂-CH₂-O-CH₂-

CH₂-CH₃)

Predicted ¹H Chemical Shift

(δ, ppm)

Predicted ¹³C Chemical Shift

(δ, ppm)

a (CH₃-CH₂-CH₂-CH₂-CH₂-

O-...)
0.91 (t) 14.1

b (...-CH₂-CH₂-CH₂-CH₂-O-...) 1.33 (m) 22.5

c (...-CH₂-CH₂-CH₂-O-...) 1.39 (m) 28.3

d (...-CH₂-CH₂-O-...) 1.57 (m) 29.4

e (...-CH₂-O-...) 3.38 (t) 71.0

f (...-O-CH₂-...) 3.36 (t) 72.8

g (...-O-CH₂-CH₂-...) 1.59 (m) 23.2

h (...-O-...-CH₂-CH₃) 0.92 (t) 10.5

Note: These are predicted values based on analogous compounds and chemical shift theory.

Actual experimental values may vary slightly. For example, the protons on the carbons adjacent

to the oxygen in dipropyl ether appear at approximately 3.4 ppm.[4] The carbons adjacent to

the oxygen in methyl propyl ether are found at 58.5 and 74.8 ppm.

Molecular Structure

¹H NMR ¹³C NMR

CH₃(h)-CH₂(g)-CH₂(f)-O-CH₂(e)-CH₂(d)-CH₂(c)-CH₂(b)-CH₃(a)

δ ~0.91 (t) δ ~1.33 (m) δ ~1.39 (m) δ ~1.57 (m) δ ~3.38 (t) δ ~3.36 (t) δ ~1.59 (m) δ ~0.92 (t) δ ~14.1 δ ~22.5 δ ~28.3 δ ~29.4 δ ~71.0 δ ~72.8 δ ~23.2 δ ~10.5

Click to download full resolution via product page

Caption: Correlation of structure to NMR signals.
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. For ethers, the most characteristic absorption is the C-O-C

stretching vibration.

Sample Preparation (Neat Liquid):

Place a small drop of neat pentyl propyl ether onto the surface of a clean, dry salt plate

(e.g., NaCl or KBr).

Carefully place a second salt plate on top of the first to create a thin liquid film.

Mount the salt plates in the sample holder of the FTIR spectrometer.

Alternatively, using an Attenuated Total Reflectance (ATR) accessory:

Ensure the ATR crystal is clean.

Place a small drop of pentyl propyl ether directly onto the ATR crystal.

If applicable, apply pressure using the instrument's pressure arm to ensure good contact.

Instrumentation:

FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent, equipped with a DTGS

detector.

FTIR Parameters:

Parameter Value

Spectral Range 4000 - 400 cm⁻¹

Resolution 4 cm⁻¹

Number of Scans 16

Table 4: Characteristic FTIR Absorption Bands for Pentyl Propyl Ether
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Functional Group
Characteristic Absorption
(cm⁻¹)

Reference

C-O-C Stretch
Strong, in the range of 1150-

1085
N/A

C-H Stretch (sp³) 2960-2850 N/A

C-H Bend 1470-1450 N/A

Note: The C-O-C stretch is the most diagnostic peak for identifying an ether. A vapor phase IR

spectrum is available on PubChem for reference.[3]

Sample Preparation

FTIR Analysis Data Processing

Neat Liquid Film
(Salt Plates)

Acquire Background Spectrum

ATR
(Direct Application)

Acquire Sample Spectrum Generate Absorbance Spectrum Identify Characteristic Peaks

Click to download full resolution via product page

Caption: Workflow for FTIR analysis of pentyl propyl ether.

Conclusion
The combination of GC-MS, NMR, and FTIR spectroscopy provides a comprehensive

characterization of pentyl propyl ether. GC-MS confirms the molecular weight and provides

structural information through fragmentation. NMR spectroscopy offers detailed insight into the

carbon-hydrogen framework, allowing for unambiguous structure elucidation. FTIR

spectroscopy confirms the presence of the key ether functional group. The protocols and data

presented in these application notes serve as a valuable resource for researchers and

scientists involved in the analysis and quality control of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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